What are the physical and chemical properties of 4-tert-Butyl-2,6-dinitrochlorobenzene?
What are the physical and chemical properties of 4-tert-Butyl-2,6-dinitrochlorobenzene?
An In-depth Technical Guide to 4-tert-Butyl-2,6-dinitrochlorobenzene
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of 4-tert-Butyl-2,6-dinitrochlorobenzene (CAS No. 2213-81-2), a substituted aromatic compound of interest in synthetic chemistry. We will explore its core physical and chemical properties, predictable spectroscopic signatures, and key reactivity patterns. This guide is intended for researchers, chemists, and drug development professionals who may utilize this compound as a building block or intermediate. The content synthesizes data from established chemical databases with foundational principles of organic chemistry to offer practical, field-proven insights.
Core Chemical Identity and Structural Framework
4-tert-Butyl-2,6-dinitrochlorobenzene is an aromatic compound characterized by a benzene ring substituted with a chlorine atom, two nitro groups, and a tert-butyl group. The strategic placement of the two powerful electron-withdrawing nitro groups ortho and para to the chlorine atom profoundly influences the molecule's reactivity, making it a valuable intermediate.
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IUPAC Name: 5-tert-Butyl-2-chloro-1,3-dinitrobenzene[1]
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Synonyms: 2-Chloro-5-(1,1-dimethylethyl)-1,3-dinitrobenzene, 2,6-Dinitro-4-tert-butylchlorobenzene[2][3]
The structural arrangement is paramount to its chemical behavior, as depicted below.
Caption: Structure of 4-tert-Butyl-2,6-dinitrochlorobenzene.
Physical Properties
The physical characteristics of a compound are critical for determining appropriate handling, storage, and application conditions. The data for 4-tert-Butyl-2,6-dinitrochlorobenzene are summarized below. Analogy with related compounds like 2,4-dinitrochlorobenzene suggests it is a yellow crystalline solid at room temperature.[5][6]
| Property | Value | Source |
| Melting Point | 116-117 °C | [2] |
| Boiling Point | 317.7 °C at 760 mmHg | [2] |
| Density | 1.348 g/cm³ | [2] |
| Vapor Pressure | 0.000706 mmHg at 25 °C | [2] |
| Refractive Index | 1.566 | [2] |
| XLogP3 | 4.50 | [2] |
Solubility Insights: While specific solubility data is sparse, the structure provides clues. The high XLogP3 value indicates significant lipophilicity, driven by the large tert-butyl group and the aromatic ring.[2] Therefore, high solubility in nonpolar organic solvents like toluene, dichloromethane, and ethers is expected. Conversely, its polarity is increased by the two nitro groups, suggesting some solubility in polar organic solvents. Similar to other dinitrochlorobenzenes, it is expected to be insoluble in water.[5][7]
Chemical Properties and Reactivity Profile
The chemistry of 4-tert-Butyl-2,6-dinitrochlorobenzene is dominated by the high reactivity of its chlorine substituent towards nucleophiles.
Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr) The defining chemical characteristic of this molecule is its susceptibility to Nucleophilic Aromatic Substitution (SₙAr). This is a direct consequence of the molecular architecture. The two nitro (-NO₂) groups are powerful electron-withdrawing groups. Their positions ortho and para to the chlorine atom strongly stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. This stabilization significantly lowers the activation energy for the reaction, making the chlorine atom an excellent leaving group.[6]
This high reactivity makes the compound an excellent electrophilic precursor for synthesizing a wide array of derivatives by introducing various nucleophiles (e.g., amines, alkoxides, thiolates).
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SₙAr).
Stability and Incompatibilities: Under standard laboratory conditions, the compound is stable. However, it is combustible. It should be stored away from incompatible materials, which, based on related structures, include strong oxidizing agents and strong bases like ammonia.[5]
Spectroscopic Characterization: A Predictive Guide
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¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.
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~1.3-1.5 ppm: A sharp, prominent singlet integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.
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~8.0-8.5 ppm: Two singlets in the aromatic region, each integrating to 1H. These correspond to the two protons on the benzene ring at positions 3 and 5. Their exact chemical shift will be downfield due to the deshielding effect of the adjacent nitro groups.
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¹³C NMR: The carbon NMR spectrum should display 6 distinct signals due to the molecule's plane of symmetry.
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~30-35 ppm: Two signals for the tert-butyl group (one for the quaternary carbon and one for the three equivalent methyl carbons).
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~120-150 ppm: Four signals in the aromatic region, corresponding to the six carbons of the benzene ring. The carbons bearing the nitro groups will be significantly deshielded.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by the characteristic vibrations of the nitro groups.
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~1520-1560 cm⁻¹ & ~1340-1370 cm⁻¹: Two very strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro groups.
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~2900-3000 cm⁻¹: C-H stretching vibrations from the tert-butyl group.
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~1600 cm⁻¹ & ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~700-850 cm⁻¹: A C-Cl stretching band.
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Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the following would be expected:
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Molecular Ion (M⁺): A peak at m/z 258, showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
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Major Fragments: A prominent peak at m/z 243, corresponding to the loss of a methyl group ([M-15]⁺), which is a characteristic fragmentation pattern for tert-butyl groups. Other fragments may arise from the loss of nitro groups (-NO₂).
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Key Experimental Protocols
Protocol 1: Purification via Recrystallization
This protocol describes a standard method for purifying the solid compound, a critical step to ensure the validity of subsequent experiments. The choice of solvent is based on the principle of high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. An ethanol/water system is a common starting point for moderately polar compounds.
Methodology:
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Solvent Selection: In a test tube, dissolve a small amount of crude 4-tert-Butyl-2,6-dinitrochlorobenzene in a minimum amount of hot ethanol.
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Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add hot ethanol portion-wise while heating on a hot plate until the solid is fully dissolved. Avoid excessive solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: To the hot solution, add water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the crystals in a vacuum oven.
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Validation: Determine the melting point of the purified crystals. A sharp melting point at or near 116-117 °C indicates high purity.
Protocol 2: Workflow for Monitoring an SₙAr Reaction by TLC
This workflow outlines the use of Thin-Layer Chromatography (TLC) to monitor the progress of a reaction where 4-tert-Butyl-2,6-dinitrochlorobenzene is treated with a nucleophile (e.g., aniline). This is a self-validating system as it directly visualizes the consumption of starting material and the formation of the product.
Caption: Workflow for monitoring reaction progress using TLC.
Safety and Handling Precautions
Regulatory databases like the ECHA C&L Inventory report that 4-tert-Butyl-2,6-dinitrochlorobenzene does not meet the criteria for GHS hazard classification based on current notifications.[1][2]
However, this must be treated with extreme caution. Structurally similar compounds, such as 2,4-dinitrochlorobenzene, are known to be highly toxic and hazardous. They are classified as fatal in contact with skin, harmful if swallowed, and can cause severe skin irritation, eye damage, and allergic skin reactions.[8][9]
Expert Recommendation: Given the significant hazards associated with the dinitrochlorobenzene chemical class, it is imperative to handle 4-tert-Butyl-2,6-dinitrochlorobenzene with the highest degree of care, assuming it possesses similar toxicity.
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Engineering Controls: Always handle this compound in a certified chemical fume hood.
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Personal Protective Equipment (PPE): Wear nitrile gloves (consider double-gloving), a lab coat, and chemical safety goggles.
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Handling: Avoid creating dust. Do not allow the material to come into contact with skin, eyes, or clothing.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
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4-TERT-BUTYL-2,6-DINITROCHLOROBENZENE, Drugfuture. [Link]
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4-tert-Butyl-2,6-dinitrochlorobenzene | C10H11ClN2O4 | CID 75176, PubChem, National Center for Biotechnology Information. [Link]
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4-TERT-BUTYL-2,6-DINITROCHLOROBENZENE, Global Substance Registration System (GSRS). [Link]
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SAFETY DATA SHEET - 1-Chloro-2,4-dinitrobenzene, Thermo Fisher Scientific. [Link]
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2,4-Dinitrochlorobenzene, Wikipedia. [Link]
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1-chloro-2,4-dinitrobenzene, Chemical Logic. [Link]
- Dinitrochlorobenzene synthesis method and microreactor, Google P
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Preparation of 1-Chloro-2,4 - Dinitrobenzene, Scribd. [Link]
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